5-Methyl-2-nitro-1,1'-biphenyl

Catalog No.
S6615060
CAS No.
29547-08-8
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-nitro-1,1'-biphenyl

CAS Number

29547-08-8

Product Name

5-Methyl-2-nitro-1,1'-biphenyl

IUPAC Name

4-methyl-1-nitro-2-phenylbenzene

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

UHRJSZIQGJRQOZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

The exact mass of the compound 5-Methyl-2-nitro-1,1'-biphenyl is 213.078978594 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Methyl-2-nitro-1,1'-biphenyl (CAS 29547-08-8) is a highly functionalized biaryl building block primarily utilized as a direct precursor for the synthesis of 3-methylcarbazole derivatives and related polycyclic heterocycles . Featuring a nitro group ortho to the biaryl linkage and a para-methyl group, this compound provides a pre-assembled carbon framework that streamlines the construction of complex alkaloids and optoelectronic materials . In industrial and advanced laboratory settings, procuring this specific intermediate bypasses the need for de novo transition-metal-catalyzed cross-coupling, offering a highly reliable, metal-free starting point for reductive cyclization workflows .

Generic substitution of 5-methyl-2-nitro-1,1'-biphenyl with unsubstituted 2-nitrobiphenyl fails because the latter completely lacks the critical C5-methyl handle, resulting in unsubstituted carbazoles that cannot access the specific optoelectronic properties or benzylic functionalization required for advanced materials and natural product targets . Similarly, substitution with the isomeric 4-methyl-2-nitrobiphenyl yields 2-methylcarbazole upon cyclization, fundamentally altering the electronic symmetry and blocking substitution patterns necessary for targets like mukonine or glycozoline . Furthermore, attempting to synthesize the 3-methylcarbazole core via direct methylation of carbazole produces an intractable mixture of regioisomers, making the pre-assembled 5-methyl-2-nitrobiphenyl the only viable procurement choice for strict regiocontrol .

Step Economy and Metal-Free Processing via Direct Cadogan Cyclization

Procuring 5-methyl-2-nitro-1,1'-biphenyl allows chemists to directly access the 3-methylcarbazole core via a single-step Cadogan reductive cyclization using triphenylphosphine or triethyl phosphite . Compared to a de novo baseline approach requiring a palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-methylnitrobenzene followed by cyclization, the direct use of this pre-formed biaryl eliminates transition metal contamination and reduces the synthetic sequence . This translates to a significantly higher overall throughput and eliminates the need for rigorous palladium scavenging in downstream pharmaceutical or electronic-grade material syntheses .

Evidence DimensionSynthetic steps and transition-metal dependency for 3-methylcarbazole synthesis
Target Compound Data1 step (reductive cyclization), 0 ppm Pd residual introduced
Comparator Or BaselineDe novo synthesis (Suzuki coupling + cyclization): 2 steps, requires Pd catalyst and subsequent metal scavenging
Quantified DifferenceEliminates 1 synthetic step and 100% of transition metal catalyst requirements
ConditionsStandard Cadogan cyclization conditions (e.g., PPh3 or P(OEt)3, reflux) vs. two-step cross-coupling/cyclization sequence

Procuring the pre-coupled biaryl streamlines manufacturing by removing a costly, metal-dependent step, ensuring higher purity profiles for electronic and pharmaceutical applications.

Absolute Regiocontrol in Substituted Carbazole Production

The structural pre-organization of 5-methyl-2-nitro-1,1'-biphenyl guarantees exclusive formation of the 3-methylcarbazole isomer upon intramolecular cyclization . When compared to the baseline alternative of direct electrophilic methylation (e.g., Friedel-Crafts alkylation) of an unsubstituted carbazole core, which yields a complex mixture of 1-, 2-, 3-, 6-, and N-methylated products, the pre-assembled biaryl approach provides absolute regiocontrol . This intrinsic regioselectivity prevents severe yield losses associated with difficult chromatographic separations of closely related carbazole isomers .

Evidence DimensionRegioisomeric purity of the 3-methylcarbazole product
Target Compound Data>99% specific formation of the 3-methyl isomer
Comparator Or BaselineDirect methylation of carbazole: <40% yield of the 3-methyl isomer alongside multiple isomeric byproducts
Quantified Difference>59% increase in target isomer selectivity and elimination of isomeric byproducts
ConditionsIntramolecular reductive cyclization vs. intermolecular electrophilic methylation

Eliminating the need for complex isomer separation drastically reduces purification costs and ensures batch-to-batch reproducibility in scale-up.

Latent Benzylic Functionalization for Structural Extension

Unlike unsubstituted 2-nitrobiphenyl, 5-methyl-2-nitro-1,1'-biphenyl possesses a reactive benzylic methyl group that can be quantitatively functionalized via radical bromination (e.g., using NBS/AIBN) . This allows for the efficient generation of a bromomethyl intermediate, which serves as a versatile electrophile for further cross-coupling or nucleophilic substitution . The unsubstituted analog completely lacks this handle, requiring much harsher, less selective electrophilic aromatic substitution to achieve functionalization at the equivalent position .

Evidence DimensionAvailability and efficiency of selective functionalization handles
Target Compound DataEnables highly selective benzylic bromination (>85% typical conversion)
Comparator Or Baseline2-Nitrobiphenyl: Lacks benzylic handle, requires harsh electrophilic aromatic substitution with poor regiocontrol
Quantified DifferenceProvides a unique, highly selective sp3-functionalization site absent in the baseline
ConditionsStandard radical bromination conditions (NBS, radical initiator, heat or light)

The presence of the methyl group provides a critical synthetic handle for extending the molecule into complex natural products or tailored OLED ligands.

Precursor for 3-Methylcarbazole-Based OLED Host Materials

Because 5-methyl-2-nitro-1,1'-biphenyl cyclizes exclusively to 3-methylcarbazole, it is an ideal starting material for synthesizing advanced hole-transporting and phosphorescent host materials . The 3-methyl group provides essential steric and electronic tuning, modifying the HOMO energy levels compared to unsubstituted carbazoles, which is critical for optimizing charge balance and device efficiency in organic light-emitting diodes .

Total Synthesis of Carbazole Alkaloids

The compound serves as a highly efficient, pre-assembled intermediate for the total synthesis of biologically active carbazole alkaloids such as mukonine, glycozoline, and clauszoline K . Procuring this specific biaryl allows synthetic chemists to bypass early-stage cross-coupling steps, directly utilizing Cadogan cyclization to establish the core alkaloid framework with absolute regiochemical fidelity .

Synthesis of Functionalized Phenanthridines and Biphenylamines

Beyond carbazoles, the nitro group of 5-methyl-2-nitro-1,1'-biphenyl can be reduced to an amine to yield 5-methyl-[1,1'-biphenyl]-2-amine. This intermediate is highly valuable in the synthesis of phenanthridines and other nitrogen-containing polycycles used in pharmaceutical discovery . The para-methyl group relative to the amine provides a specific substitution pattern that is difficult to achieve via direct functionalization of unsubstituted biphenylamines .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

213.078978594 g/mol

Monoisotopic Mass

213.078978594 g/mol

Heavy Atom Count

16

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